molecular formula C23H22N4O5 B11421659 N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11421659
M. Wt: 434.4 g/mol
InChI Key: YYTNOIUANRBYTD-UHFFFAOYSA-N
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Description

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes an imidazo[1,2-A]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-A]pyrimidine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-2-propylpentanamide
  • N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-2,3-dimethoxybenzamide

Uniqueness

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)-3,4,5-trimethoxybenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H22N4O5/c1-29-18-7-6-14(17-13-27-9-5-8-24-23(27)26-17)10-16(18)25-22(28)15-11-19(30-2)21(32-4)20(12-15)31-3/h5-13H,1-4H3,(H,25,28)

InChI Key

YYTNOIUANRBYTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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